
authentic spectral data for 2-Chloro-3-
fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-Chloro-3-fluorobenzoic acid

Cat. No.: B126237 Get Quote

A comprehensive analysis of the spectral data for 2-Chloro-3-fluorobenzoic acid is presented

below, offering a valuable resource for researchers, scientists, and professionals in drug

development. This guide provides a comparative analysis with related compounds, supported

by experimental data and detailed methodologies.

Spectroscopic Data Comparison
The following tables summarize the key spectral data for 2-Chloro-3-fluorobenzoic acid and

its structural analogs. This allows for a clear comparison of their spectroscopic properties.

Table 1: ¹H NMR Spectral Data
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Compound Chemical Shift (δ) in ppm

2-Chloro-3-fluorobenzoic acid
Data not readily available in the searched

literature.

2-Chlorobenzoic acid

8.09 (d, J = 7.44 Hz, 1H), 7.50 (m, 1H), 7.40 (m,

1H), 7.31 (m, 1H) in CDCl₃.[1] An additional

source reports 7.372 ppm in D₂O.[2]

3-Fluorobenzoic acid
7.48 - 7.39 (m, 1H), 7.55 (m, 1H) in an

unspecified solvent.[3]

2-Chloro-4-fluorobenzoic acid

Spectral data is available but specific peak

assignments were not found in the provided

search results.[4]

2-Amino-3-chlorobenzoic acid
6.60-7.77 (m, Aromatic Protons), ~11.61 (s, -

COOH) in DMSO-d₆.[5]

Table 2: ¹³C NMR Spectral Data

Compound Chemical Shift (δ) in ppm

2-Chloro-3-fluorobenzoic acid
Data not readily available in the searched

literature.

2-Chlorobenzoic acid

171.09, 134.83, 133.65, 132.54, 131.56, 128.46,

126.75 in CDCl₃.[1] Another source reports

178.727, 141.806, 132.305, 132.164, 131.31,

129.911, 129.684 in D₂O.[2]

3-Fluorobenzoic acid
Data is available but not detailed in the provided

search results.[3]

2-Chloro-4-fluorobenzoic acid

Spectral data is available but specific peak

assignments were not found in the provided

search results.[6]

2-Amino-3-chlorobenzoic acid

169.12 (C=O), 146.89, 133.64, 130.37, 119.06,

115.08, 111.91 (Aromatic Carbons) in DMSO-

d₆.[5]
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Table 3: IR Spectral Data (cm⁻¹)

Compound ν(O-H) ν(C=O)
ν(C=C)
Aromatic

ν(C-Cl) ν(C-F)

2-Chloro-3-

fluorobenzoic

acid

- - - - -

2-

Chlorobenzoi

c acid

- ~1668 - - -

2-

Fluorobenzoi

c acid

3300-2500

(broad)
~1700 ~1600, ~1480 - ~1220

2-Amino-3-

chlorobenzoic

acid

~2500-3300

(broad)
~1700 ~1600-1450 ~700-800 -

Note: Specific peak data for 2-Chloro-3-fluorobenzoic acid was not available in the initial

search results, however, the PubChem database indicates the availability of ATR-IR and FTIR

spectra.[7]

Table 4: Mass Spectrometry Data (m/z)

Compound Molecular Ion [M]⁺ Key Fragments

2-Chloro-3-fluorobenzoic acid
174.55 g/mol (Molecular

Weight).[7]

A GC-MS spectrum is

available, but fragment data is

not detailed.[7]

2-Chlorobenzoic acid
156.57 g/mol (Molecular

Weight).[8]
139, 111, 75.[9]

2-Fluorobenzoic acid -

Major fragments include those

corresponding to the loss of

H₂O and CO.
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Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure by analyzing the magnetic properties of

atomic nuclei.

Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[10]

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer (e.g., 400

MHz or higher).[10] For ¹³C NMR, a proton-decoupled spectrum is typically acquired to

simplify the signals to single lines for each unique carbon atom.

Data Processing and Interpretation: The acquired data undergoes Fourier transformation,

phase correction, and baseline correction. The chemical shifts (δ), coupling constants (J),

and signal integrals are analyzed to elucidate the structure.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Sample Preparation: For solid samples, a KBr pellet is prepared by grinding 1-2 mg of the

sample with 100-200 mg of spectroscopic grade KBr and pressing the mixture into a thin,

transparent pellet.[5] Alternatively, spectra can be acquired using an Attenuated Total

Reflectance (ATR) accessory.[10]

Data Acquisition: A background spectrum is recorded first. The sample is then placed in the

spectrometer and the IR spectrum is recorded over a range of 4000-400 cm⁻¹.[5][10]

Data Interpretation: The absorption bands are identified and assigned to their corresponding

functional group vibrations.

Mass Spectrometry (MS)
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Objective: To determine the molecular weight and elemental composition of the molecule and

to deduce its structure from fragmentation patterns.

Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct

insertion probe or after separation by Gas Chromatography (GC) or Liquid Chromatography

(LC).[10]

Ionization: Electron Ionization (EI) is a common method for generating ions.

Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are

analyzed to determine the molecular weight and fragmentation pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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